2-Norbornanol, 1-phenyl-, acetate
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Overview
Description
2-Norbornanol, 1-phenyl-, acetate is an organic compound with the molecular formula C15H18O2 and a molecular weight of 230.3022 g/mol . It is a derivative of norbornane, featuring a phenyl group and an acetate ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
The synthesis of 2-Norbornanol, 1-phenyl-, acetate typically involves the esterification of 2-Norbornanol, 1-phenyl- with acetic anhydride or acetyl chloride . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the formation of the ester bond. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Norbornanol, 1-phenyl-, acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydroxide or ammonia.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-Norbornanol, 1-phenyl- and acetic acid.
Scientific Research Applications
2-Norbornanol, 1-phenyl-, acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Norbornanol, 1-phenyl-, acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release acetic acid, which can participate in various biochemical processes. The phenyl group may interact with aromatic receptors or enzymes, influencing their activity and function .
Comparison with Similar Compounds
2-Norbornanol, 1-phenyl-, acetate can be compared with other similar compounds such as:
2-Norbornanol: Lacks the phenyl and acetate groups, making it less reactive in certain chemical reactions.
1-Phenyl-2-norbornanone: Contains a ketone group instead of an acetate ester, leading to different reactivity and applications.
Phenyl acetate: Lacks the norbornane structure, resulting in different physical and chemical properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
71173-15-4 |
---|---|
Molecular Formula |
C15H18O2 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
(1-phenyl-2-bicyclo[2.2.1]heptanyl) acetate |
InChI |
InChI=1S/C15H18O2/c1-11(16)17-14-9-12-7-8-15(14,10-12)13-5-3-2-4-6-13/h2-6,12,14H,7-10H2,1H3 |
InChI Key |
RSPCTHIVCKFIDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC2CCC1(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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